

Molecular Structure & Synthesis Guide: 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde

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Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde

CAS No.: 710960-13-7

Cat. No.: B1487674

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Executive Summary

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde is a disubstituted benzaldehyde derivative characterized by a thioether linkage at the ortho position and a fluorine atom at the meta position relative to the aldehyde group. It serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of benzothiazoles, quinolines, and indazoles via condensation reactions. Its structural integrity relies on the regioselective introduction of the 4-chlorothiophenol moiety, exploiting the electronic differentiation between the ortho- and meta-positions of the benzaldehyde core.

Property	Data
CAS Number	710960-13-7
Molecular Formula	
Molecular Weight	266.72 g/mol
IUPAC Name	2-(4-chlorophenyl)sulfanyl-5-fluorobenzaldehyde
Key Functional Groups	Aldehyde (-CHO), Aryl Fluoride (Ar-F), Thioether (Ar-S-Ar), Aryl Chloride (Ar-Cl)

Chemical Identity & Structural Analysis[1][2]

Structural Features

The molecule consists of two aromatic rings linked by a sulfur bridge. The central benzaldehyde ring is substituted at the 2-position (ortho) with the sulfur atom and at the 5-position (meta) with a fluorine atom.

- **Electronic Environment:** The aldehyde group is strongly electron-withdrawing (-M, -I), significantly reducing electron density at the ortho and para positions. This activation is crucial for its synthesis via Nucleophilic Aromatic Substitution ().
- **Conformation:** The thioether linkage imposes a specific bond angle (approx. 109° at sulfur), causing the two aromatic rings to adopt a non-planar, twisted conformation to minimize steric repulsion between the aldehyde oxygen and the ortho-protons of the chlorophenyl ring.

Reactivity Profile

- **Aldehyde (C-1):** High electrophilicity; susceptible to nucleophilic attack by amines (Schiff base formation), hydrazines, and stabilized carbanions (Wittig/Horner-Wadsworth-Emmons).
- **Thioether (C-2):** Stable under mild conditions but susceptible to oxidation to sulfoxide () or sulfone ().

) using mCPBA or

- Fluorine (C-5): Relatively stable due to its meta position relative to the aldehyde; however, it can participate in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under forcing conditions.

Synthetic Pathway & Mechanism[3]

The most robust synthetic route involves the regioselective

displacement of a leaving group (Fluorine or Chlorine) at the 2-position of a 2,5-disubstituted benzaldehyde precursor.

Retrosynthetic Analysis

The C-S bond formation is the strategic disconnection. The precursor 2,5-difluorobenzaldehyde is preferred over the chloro-analog due to the higher lability of the fluorine atom in

reactions, specifically when activated by an ortho-carbonyl group.

Reaction Scheme (S_NAr)

Reagents: 2,5-Difluorobenzaldehyde, 4-Chlorobenzenethiol.[1] Catalyst/Base: Potassium Carbonate (

) or Cesium Carbonate (

). Solvent: DMF or DMSO (Polar Aprotic).



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Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

). The reaction exploits the activation of the 2-fluoro position by the ortho-aldehyde group.

Experimental Protocol (Standardized)

- Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).
- Addition: Add 4-chlorobenzenethiol (1.05 equiv) followed by potassium carbonate (, 1.2 equiv).
- Reaction: Heat the mixture to 60–80°C under an inert atmosphere () for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the aldehyde starting material.
 - Note: The 5-fluoro position is meta to the aldehyde and is significantly less reactive, ensuring high regioselectivity for the 2-position.
- Work-up: Pour the reaction mixture into ice-water. The product typically precipitates as a solid. Filter, wash with water, and dry.
- Purification: Recrystallize from ethanol/hexane or purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient) if necessary.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the aldehyde, the integrity of the thioether linkage, and the specific substitution pattern.

Nuclear Magnetic Resonance (NMR)

Nucleus	Signal (ppm)	Multiplicity	Assignment
NMR	~10.2	Singlet (s)	Aldehyde proton (-CHO). Distinctive downfield shift.
~7.5 - 7.6	Doublet (d)	Proton at C-6 (ortho to CHO, meta to F).	
~7.3 - 7.4	Multiplet (m)	4-Chlorophenyl ring protons (AA'BB' system).	
~6.8 - 7.0	Multiplet (m)	Proton at C-3 (ortho to S, ortho to F).	
NMR	~ -110 to -120	Multiplet	Fluorine at C-5. Coupling to H-4 and H-6 confirms meta position relative to CHO.

Mass Spectrometry (MS)

- Ionization: ESI+ or EI.
- Molecular Ion:
(approx).
- Isotope Pattern: A distinct chlorine isotope pattern is observed. The intensity ratio of the peak () to the peak () should be approximately 3:1, confirming the presence of a single chlorine atom.

Infrared Spectroscopy (IR)

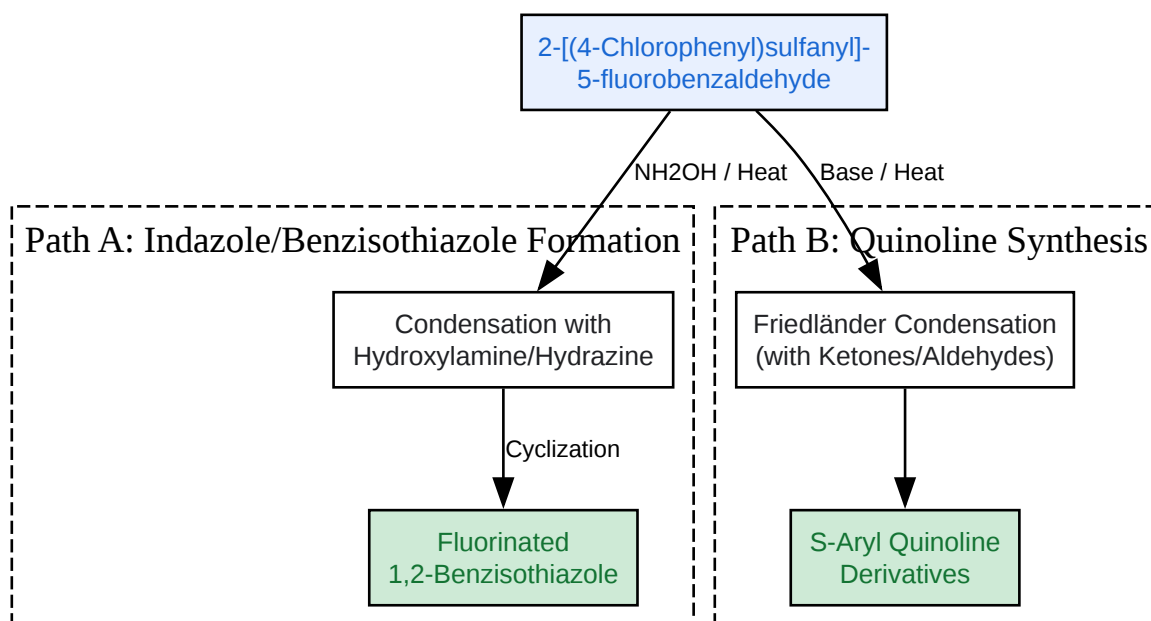
- C=O Stretch: Strong band at 1680–1700 cm^{-1} (conjugated aldehyde).
- C-F Stretch: Medium band at 1100–1250 cm^{-1} .
- C-S Stretch: Weak band at 600–700 cm^{-1} (often obscured).

Applications in Drug Discovery[5]

This molecule acts as a "linchpin" intermediate. The aldehyde allows for ring closure, while the fluorine and chlorine atoms provide handles for metabolic stability and lipophilicity tuning.

Workflow: Heterocycle Synthesis

The most common application is the conversion to 2-substituted-1,2-benzisothiazoles or quinolines.



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Figure 2: Primary application pathways for the scaffold in medicinal chemistry.

Metabolic Stability Implications[6]

- Fluorine Substitution: The C-5 fluorine blocks metabolic oxidation (hydroxylation) at that position, a common metabolic soft spot in benzaldehyde derivatives.

- Thioether Linker: While stable, the sulfur can be oxidized to a sulfoxide () in vivo. This is often a designed metabolite in prodrug strategies.

References

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- To cite this document: BenchChem. [Molecular Structure & Synthesis Guide: 2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1487674/docs#molecular-structure-synthesis-guide-2-4-chlorophenyl-sulfanyl-5-fluorobenzaldehyde>]

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